Ilatreotide
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Overview
Description
Ilatreotide is a synthetic peptide that acts as a growth hormone-releasing hormone antagonist. It was initially developed by Novartis Pharma AG for potential therapeutic applications, particularly in the treatment of gastroenteropancreatic tumors . The molecular formula of this compound is C61H86N10O20S2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ilatreotide involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Ilatreotide undergoes several types of chemical reactions, including:
Oxidation: The sulfur atoms in the peptide can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC and HOBt are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bond patterns or substituted amino acids, which can affect the peptide’s biological activity .
Scientific Research Applications
Ilatreotide has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting the release of growth hormone and other gastrointestinal and pancreatic hormones.
Medicine: Explored for its potential therapeutic applications in treating gastroenteropancreatic tumors and other diseases.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
Ilatreotide exerts its effects by acting as an antagonist to the growth hormone-releasing hormone (GHRH) receptor. By binding to this receptor, this compound inhibits the release of growth hormone from the pituitary gland. This inhibition leads to a decrease in the levels of growth hormone and other related hormones, which can be beneficial in treating conditions like acromegaly and gastroenteropancreatic tumors .
Comparison with Similar Compounds
Similar Compounds
Octreotide: Another somatostatin analog used to treat acromegaly and neuroendocrine tumors.
Lanreotide: A long-acting somatostatin analog with similar applications in treating acromegaly and neuroendocrine tumors
Uniqueness of Ilatreotide
This compound is unique due to its glycated structure, which enhances its oral activity compared to other somatostatin analogs. This improved oral activity makes this compound a promising candidate for oral peptide-based therapies .
Properties
CAS No. |
119719-11-8 |
---|---|
Molecular Formula |
C61H86N10O20S2 |
Molecular Weight |
1343.5 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[(2R,3S,4R,5R)-2,3,5-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C61H86N10O20S2/c1-31(74)42(25-72)68-58(86)44-29-93-92-28-43(69-54(82)39(21-33-13-5-3-6-14-33)64-30-61(88)52(80)51(45(76)27-89-61)91-60-50(79)49(78)48(77)46(26-73)90-60)57(85)66-40(22-34-15-7-4-8-16-34)55(83)67-41(23-35-24-63-37-18-10-9-17-36(35)37)56(84)65-38(19-11-12-20-62)53(81)71-47(32(2)75)59(87)70-44/h3-10,13-18,24,31-32,38-52,60,63-64,72-80,88H,11-12,19-23,25-30,62H2,1-2H3,(H,65,84)(H,66,85)(H,67,83)(H,68,86)(H,69,82)(H,70,87)(H,71,81)/t31-,32-,38+,39-,40+,41-,42-,43+,44+,45-,46-,47+,48-,49+,50-,51-,52+,60-,61-/m1/s1 |
InChI Key |
FYSDQQZUTAKKQX-CULBQIHKSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC[C@@]6([C@H]([C@@H]([C@@H](CO6)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C(=O)N[C@H](CO)[C@@H](C)O)O |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NCC6(C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)C(=O)NC(CO)C(C)O)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NCC6(C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)C(=O)NC(CO)C(C)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ilatreotide; Sdz CO 611; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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